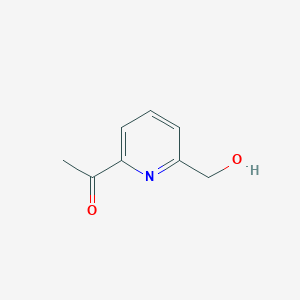

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[6-(hydroxymethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJHOZUEJWJPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438114 | |

| Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-43-0 | |

| Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyridine Core

An In-Depth Technical Guide to the Synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, functionalized pyridine derivatives are of paramount importance due to their prevalence in biologically active compounds and functional materials. The molecule this compound is a particularly valuable building block. Its structure strategically incorporates two key, orthogonally reactive functional groups: a primary alcohol (hydroxymethyl group) and a ketone (ethanone group) on a 2,6-disubstituted pyridine ring.[1] This bifunctionality allows for sequential, selective chemical modifications, making it a versatile precursor for constructing more complex molecular architectures, such as pyrazoles or fused heterocyclic systems.[1] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or serve as a point for ether or ester linkages, while the ketone provides a handle for nucleophilic additions, reductions, or condensation reactions. This guide provides a comprehensive analysis of the synthetic pathways to this key intermediate, focusing on strategic choices, mechanistic rationale, and practical, field-tested protocols for the research scientist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential precursor molecules and formulate distinct synthetic strategies. For this compound, three primary retrosynthetic disconnections are most viable, each suggesting a different forward-synthesis strategy.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three core strategies:

-

The Acylation Strategy (Route 1): Building the molecule by forming the C-C bond of the acetyl group. This involves acylating a pyridine ring that already contains the hydroxymethyl (or a protected equivalent) and a handle for metalation, such as a halogen.

-

The Alkyne Hydration Strategy (Route 2): Forming the ketone via the hydration of a terminal alkyne. This requires the synthesis of a pyridyl alkyne precursor.

-

The Oxidation Strategy (Route 3): Creating the ketone via oxidation of a secondary alcohol, which itself would be derived from the corresponding 2-ethyl-6-(hydroxymethyl)pyridine. This route often suffers from selectivity challenges.

Based on reagent availability, reaction control, and avoidance of highly toxic catalysts (e.g., mercury salts), the Acylation Strategy (Route 1) emerges as the most robust and scalable approach for laboratory synthesis.

Recommended Synthetic Pathway: Acylation of a Protected Pyridyl Alcohol

This route offers an excellent balance of efficiency, control, and scalability. It leverages the commercially available starting material, 2-bromo-6-(hydroxymethyl)pyridine, and employs well-understood, high-yielding reactions. The workflow is designed as a self-validating system, where the success of each step can be readily confirmed by standard analytical techniques before proceeding.

Caption: Workflow for the recommended three-step synthesis.

Step 1: Protection of the Hydroxymethyl Group

Causality: The core of this strategy involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi).[2] Organolithiums are extremely strong bases and will readily deprotonate the acidic proton of the hydroxymethyl group. This side-reaction would consume the reagent and prevent the desired metal-halogen exchange. Therefore, the alcohol must be "masked" with a protecting group that is stable to strongly basic conditions but can be removed easily later. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, is an ideal choice due to its stability and straightforward removal under fluoride-mediated or mild acidic conditions.[3]

Detailed Protocol:

-

To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flame-dried flask under a nitrogen atmosphere, add imidazole (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil, (6-bromopyridin-2-yl)methoxy)(tert-butyl)dimethylsilane, is typically of sufficient purity (>95%) to be used directly in the next step without further purification.

Step 2: Lithium-Halogen Exchange and Acylation

Causality: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2] The most effective way to introduce an acyl group at the 6-position is to transform it into a potent nucleophile. A lithium-halogen exchange with n-BuLi at low temperature efficiently replaces the bromine atom with lithium, generating a pyridyl-lithium species. This powerful nucleophile can then readily attack an appropriate electrophilic acetyl source, such as N,N-dimethylacetamide, to form the desired ketone. The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.

Detailed Protocol:

-

Dissolve the protected pyridyl bromide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) in a flame-dried, multi-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (e.g., to a deep red or brown) is often observed, indicating the formation of the organolithium species.

-

Stir the mixture at -78 °C for 45-60 minutes.

-

Add N,N-dimethylacetamide (1.5 eq) dropwise.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TBDMS-protected target molecule as a pure compound.

Step 3: Deprotection of the Silyl Ether

Causality: The final step is the removal of the TBDMS protecting group to unveil the hydroxymethyl functionality. The silicon-oxygen bond is labile to fluoride ions, which form a very strong silicon-fluoride bond, driving the reaction to completion. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose.[3] Alternatively, mild acidic conditions can be used, which cleave the silyl ether while leaving the ketone intact.

Detailed Protocol (Fluoride Method):

-

Dissolve the purified, protected ketone from Step 2 (1.0 eq) in THF (~0.2 M).

-

Add a solution of TBAF (1.2 eq, 1.0 M in THF) and stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by a short silica gel plug or recrystallization to afford the final product, this compound, typically as a white to off-white solid.

Alternative Synthetic Pathway: Alkyne Hydration

While not the recommended primary route due to the use of toxic heavy metals, the hydration of an alkyne is a documented method for forming the ketone moiety.[1] This pathway highlights a different strategic approach to the same target.

Caption: Workflow for the alternative alkyne hydration route.

Brief Protocol Outline:

-

Sonogashira Coupling: (6-Bromopyridin-2-yl)methanol is coupled with (trimethylsilyl)acetylene using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (TEA).

-

Silyl Deprotection: The TMS group is removed from the alkyne using a mild base such as potassium carbonate in methanol to yield (6-ethynylpyridin-2-yl)methanol.

-

Hydration: The terminal alkyne is hydrated using mercury(II) sulfate as a catalyst in aqueous sulfuric acid.[1] This reaction proceeds via Markovnikov addition of water across the triple bond to form an enol intermediate, which tautomerizes to the more stable ketone.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Acylation Strategy | Route 2: Alkyne Hydration |

| Starting Material | 2-Bromo-6-(hydroxymethyl)pyridine | (6-Bromopyridin-2-yl)methanol |

| Number of Steps | 3 | 3 |

| Key Reagents | n-BuLi, TBDMS-Cl, TBAF | Pd/Cu catalysts, HgSO₄ |

| Reagent Toxicity | Moderate (n-BuLi is pyrophoric) | High (Mercury salts are highly toxic) |

| Typical Overall Yield | Good to Excellent (40-60%) | Moderate (25-40%) |

| Scalability | Readily scalable with proper cryogenic control | Limited by cost of Pd catalyst and Hg waste disposal |

| Control & Selectivity | High | Moderate; side reactions can occur |

Conclusion

For the synthesis of this compound, the acylation of a protected pyridyl alcohol (Route 1) represents the most strategically sound and practical approach for a research or process development setting. It avoids the use of highly toxic heavy metals, proceeds with high selectivity, and is built upon a series of reliable and well-documented chemical transformations. The use of a silyl protecting group provides a robust and efficient means to mask the reactive alcohol, enabling a clean and high-yielding lithium-halogen exchange and subsequent acylation. This guide provides the necessary technical detail and causal reasoning to empower scientists to successfully synthesize this valuable chemical intermediate.

References

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. National Center for Biotechnology Information. Available at: [Link]

-

2,6-Lutidine - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. Available at: [Link]

-

Kröhnke pyridine synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. Available at: [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

-

Protecting groups. Royal Society of Chemistry. Available at: [Link]

-

Protecting Groups. University of Regensburg. Available at: [Link]

-

Protecting group - Wikipedia. Wikipedia. Available at: [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. Available at: [Link]

- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents.Google Patents.

Sources

An In-Depth Technical Guide to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-(6-(hydroxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative that has emerged as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive ketone and a modifiable hydroxymethyl group, provides synthetic chemists with a powerful scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in creating next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 135450-43-0 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | 1-[6-(hydroxymethyl)pyridin-2-yl]ethanone | [1] |

| Canonical SMILES | CC(=O)C1=CC=CC(=N1)CO | [1] |

| InChI Key | HQJHOZUEJWJPKX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a prominent hydroxyl (O–H) stretching band around 3300 cm⁻¹ and a strong ketone (C=O) stretching absorption at approximately 1680 cm⁻¹[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum typically shows a singlet for the hydroxymethyl protons (CH₂OH) at approximately δ 4.7 ppm. The protons on the pyridine ring appear in the aromatic region, generally between δ 7.5 and 8.5 ppm, with splitting patterns indicative of their substitution[1].

-

¹³C NMR : The carbon NMR spectrum is distinguished by the ketone carbonyl (C=O) resonance at around δ 200 ppm[1].

-

-

Mass Spectrometry : The exact mass of the protonated molecule (M+H)⁺ is calculated to be 166.0732 g/mol [1].

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the hydration of an alkyne precursor being a well-documented method.

Experimental Protocol: Hydration of (6-ethynylpyridin-2-yl)methanol

This synthetic approach relies on the Markovnikov addition of water across the triple bond of (6-ethynylpyridin-2-yl)methanol, catalyzed by mercury(II) sulfate in an acidic medium.

Materials:

-

(6-ethynylpyridin-2-yl)methanol

-

Acetone

-

Sulfuric acid (25% v/v aqueous solution)

-

Mercury(II) sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (6-ethynylpyridin-2-yl)methanol in a mixture of acetone and 25% aqueous sulfuric acid.

-

Add a catalytic amount of mercury(II) sulfate to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and stir overnight.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyridine-pyrazole scaffold, accessible from this compound, is a common motif in a number of potent kinase inhibitors.

Potential in Neuroprotective Agents

Derivatives of this compound have been investigated for their potential neuroprotective effects. The antioxidant properties of similar pyridine-containing compounds are thought to be beneficial in combating oxidative stress, a key factor in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hydroxymethyl group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, allowing for the optimization of potential neuroprotective agents.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined chemical properties and reactivity, coupled with its utility in constructing privileged medicinal scaffolds, underscore its importance in the pursuit of novel therapeutics. This guide provides a comprehensive overview to aid researchers in leveraging the full potential of this key intermediate in their drug discovery and development endeavors.

References

Sources

A Spectroscopic Guide to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone: An In-depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectral data for the versatile synthetic building block, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The aim is to not only present the spectral characteristics of this compound but also to provide insights into the experimental methodologies and the rationale behind the interpretation of the obtained data.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a ketone and a primary alcohol, offering two reactive centers for further chemical modifications.[1] This bifunctionality makes it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] Accurate characterization of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed examination of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is generally required compared to ¹H NMR.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-7.5 | Multiplet | 3H | Pyridine ring protons (H3, H4, H5) |

| ~4.7 | Singlet | 2H | -CH₂OH (methylene protons) |

| ~3.5 (broad) | Singlet | 1H | -CH₂OH (hydroxyl proton) |

| ~2.6 | Singlet | 3H | -C(O)CH₃ (methyl protons) |

Interpretation:

-

Pyridine Protons (δ ~8.0-7.5): The protons on the pyridine ring are expected to appear in the aromatic region. Their specific chemical shifts and splitting patterns are influenced by the substitution pattern. The electron-withdrawing acetyl group and the electron-donating hydroxymethyl group will deshield and shield the ring protons to varying extents, leading to a complex multiplet.

-

Methylene Protons (δ ~4.7): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and appear as a singlet.[1] Their chemical shift is downfield due to the proximity of the electronegative oxygen atom and the pyridine ring.

-

Hydroxyl Proton (δ ~3.5): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

-

Methyl Protons (δ ~2.6): The three protons of the acetyl methyl group are equivalent and appear as a sharp singlet. This downfield shift is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | -C(O)CH₃ (carbonyl carbon) |

| ~160-150 | Pyridine ring carbons (C2, C6) |

| ~140-120 | Pyridine ring carbons (C3, C4, C5) |

| ~65 | -CH₂OH (methylene carbon) |

| ~25 | -C(O)CH₃ (methyl carbon) |

Interpretation:

-

Carbonyl Carbon (δ ~200): The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield chemical shift.[1]

-

Pyridine Ring Carbons (δ ~160-120): The six carbons of the pyridine ring will give rise to distinct signals in the aromatic region. The carbons directly attached to the nitrogen and the substituents (C2 and C6) will have different chemical shifts compared to the other ring carbons (C3, C4, and C5).

-

Methylene Carbon (δ ~65): The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom and appears in the typical range for a carbon in an alcohol.

-

Methyl Carbon (δ ~25): The methyl carbon of the acetyl group appears at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Sample Scan: The IR spectrum of the sample is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Caption: Workflow for FT-IR analysis using an ATR accessory.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch | Aromatic (pyridine) |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1680 | C=O stretch | Ketone |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1200-1000 | C-O stretch | Alcohol |

Interpretation:

-

O-H Stretch ( ~3300 cm⁻¹): A broad and strong absorption band in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[1]

-

Aromatic and Aliphatic C-H Stretches ( ~3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic pyridine ring, while those just below 3000 cm⁻¹ are from the methyl and methylene groups.

-

C=O Stretch ( ~1680 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the ketone.[1] The position of this band can be influenced by conjugation with the pyridine ring.

-

Pyridine Ring Stretches ( ~1600-1450 cm⁻¹): Multiple bands in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch ( ~1200-1000 cm⁻¹): A strong absorption in this region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

A common method for the analysis of small organic molecules is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte, typically as protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-MS analysis.

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides crucial information for its identification.

| m/z (mass-to-charge ratio) | Interpretation |

| 152.07 | [M+H]⁺ (protonated molecular ion) |

| 134.06 | Loss of H₂O (water) from [M+H]⁺ |

| 122.06 | Loss of CH₂O (formaldehyde) from [M+H]⁺ |

| 109.05 | Loss of C₂H₃O (acetyl radical) from [M+H]⁺ |

Interpretation:

-

Molecular Ion: The molecular weight of this compound is 151.16 g/mol . In positive ion ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 152.07.[1] High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule may include:

-

Loss of Water: Dehydration of the hydroxymethyl group is a common fragmentation pathway for alcohols, leading to a fragment at m/z 134.

-

Loss of Formaldehyde: Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can result in the loss of formaldehyde (CH₂O), giving a fragment at m/z 122.

-

Loss of the Acetyl Group: Cleavage of the bond between the pyridine ring and the acetyl group can lead to the loss of an acetyl radical, resulting in a fragment at m/z 109.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS data offers a detailed and self-validating system for confirming the structure of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality and identity of their materials, facilitating the advancement of their scientific endeavors.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Structural Elucidation of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Introduction: The Significance of this compound

This compound is a functionalized pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure is of significant interest to drug development professionals for several reasons:

-

Privileged Scaffold : Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in biologically relevant interactions.[2][3][4][5][6]

-

Hydrogen Bonding Capabilities : The molecule possesses both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the hydroxyl oxygen, the ketone oxygen, and the pyridine nitrogen). These features are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1][4]

-

Synthetic Versatility : The ketone and hydroxymethyl groups are key synthetic handles, allowing for further elaboration to build more complex and diverse chemical entities.[1]

Determining the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is the definitive method to understand its conformational preferences, intramolecular interactions, and supramolecular assembly in the solid state.[7][8][9][10] This knowledge is invaluable for structure-based drug design, polymorphism screening, and understanding its physicochemical properties.

Synthesis and Purification

The first critical step is the synthesis of high-purity material, as impurities can significantly hinder crystallization.[11] A common route to synthesize pyridinyl ethanone derivatives involves the coupling of a substituted pyridine with an acetyl-containing moiety. While several specific pathways exist, a plausible approach could be adapted from established methods for related compounds.

Exemplary Synthesis Protocol

A documented synthesis for a related compound involves the hydration of an ethynyl precursor.[1] Another general approach for related structures starts with a halogenated pyridine. For instance, 1-(6-ethynyl-pyridin-2-yl)-ethanone can be synthesized from 1-(6-bromopyridin-2-yl)ethan-1-one using a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.[12]

Protocol: Two-Step Synthesis of a Precursor

-

Step 1: Sonogashira Coupling. To a solution of 1-(6-bromopyridin-2-yl)ethan-1-one (1.0 eq) in a mixture of THF and triethylamine, add copper(I) iodide (0.04 eq) and PdCl₂(PPh₃)₂ (0.04 eq).[12]

-

Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

-

Add trimethylsilylacetylene (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[12]

-

Upon completion, dilute the reaction with a nonpolar solvent like hexanes and filter through a plug of silica gel to remove catalysts and salts.[12]

-

Step 2: Deprotection. Dissolve the crude product from Step 1 in methanol and add an excess of potassium carbonate.

-

Stir the mixture for 2-3 hours at room temperature.[12]

-

Concentrate the reaction mixture and partition between dichloromethane and water. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product, 1-(6-ethynylpyridin-2-yl)ethan-1-one, by silica gel chromatography to yield a pure solid.[12]

Subsequent hydration of the ethynyl group would yield the target ethanone.

Purity is paramount. The final compound should be purified by column chromatography or recrystallization to >98% purity, confirmed by NMR and mass spectrometry, before proceeding to crystal growth experiments.

Crystal Growth Methodology

Growing single crystals suitable for X-ray diffraction is often considered an art, but it is underpinned by the scientific principle of slowly achieving a state of supersaturation.[13][14] For a small organic molecule like this compound, several techniques should be attempted in parallel.

Recommended Crystal Growth Techniques

| Technique | Description | Key Considerations |

| Slow Evaporation | A nearly saturated solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated lid (e.g., foil with pinholes). The solvent evaporates slowly over days or weeks, increasing the concentration to the point of crystallization.[13][14][15] | Simple and effective. The choice of solvent is critical and can influence crystal packing and quality.[15] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][15] | Excellent for milligram quantities and provides fine control over the rate of supersaturation. Considered one of the best methods for small molecules.[13] |

| Slow Cooling | A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool very slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[14][16] | Can be achieved by placing the heated solution in a Dewar flask with hot water to ensure a slow cooling gradient.[14] |

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by testing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting solvent is one in which the compound is moderately soluble.

-

Setup for Slow Evaporation:

-

Dissolve 5-10 mg of the purified compound in 0.5-1.0 mL of a chosen solvent in a small, clean glass vial.

-

Cover the vial with parafilm or aluminum foil and puncture it with a needle 1-3 times.

-

Place the vial in a vibration-free location and observe over several days to weeks.

-

-

Setup for Vapor Diffusion (Liquid-Vapor):

-

In a 2-3 mL glass vial, dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane).

-

Place this small vial inside a larger 20 mL scintillation vial.

-

Add 2-3 mL of an "anti-solvent" (e.g., hexane) to the larger vial, ensuring the level is below the top of the inner vial.

-

Seal the outer vial tightly and leave it undisturbed.

-

The workflow for identifying suitable crystallization conditions is an iterative process.

Caption: Workflow for Single Crystal Growth.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is analyzed using a single-crystal X-ray diffractometer.[8] This technique provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][9]

Data Collection and Processing Workflow

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7] These patterns consist of thousands of reflection spots of varying intensities.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

-

Data Integration and Scaling: The intensity of each reflection is measured (integrated) and corrected for experimental factors to produce a final reflection file.

-

Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map of the molecule.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Caption: Single-Crystal X-ray Diffraction Workflow.

Structural Analysis and Discussion

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file reveals key molecular and supramolecular features.

Expected Structural Features

-

Molecular Conformation: The analysis would reveal the planarity of the pyridine ring and the torsion angles associated with the acetyl and hydroxymethyl substituents. This conformation is critical for understanding how the molecule fits into a binding pocket.

-

Intramolecular Interactions: The presence of any non-covalent intramolecular interactions, such as a hydrogen bond between the hydroxymethyl proton and the ketone oxygen, would be confirmed.

-

Intermolecular Interactions: This is the most crucial part of the analysis for drug development. The data would show precisely how molecules pack in the solid state. Given the structure of this compound, one would expect to observe a network of intermolecular hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor and can interact with the nitrogen atom, ketone oxygen, or hydroxyl oxygen of neighboring molecules, leading to the formation of chains, sheets, or more complex 3D networks.[1]

-

Pi-Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, which are also important for stabilizing the crystal lattice and for binding to aromatic residues in proteins.[1]

Exemplary Data Presentation

A final report would summarize key crystallographic data in a standardized table.

| Parameter | Expected Value/Information |

| Chemical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 g/mol |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | To be determined |

| R-factor (R1) | < 5% for a good quality structure |

| Hydrogen Bond Distances | e.g., O-H···N, O-H···O (Å) |

Conclusion and Broader Impact

The determination of the crystal structure of this compound provides an unambiguous blueprint of its solid-state conformation and intermolecular interactions. This information is foundational for:

-

Rational Drug Design: Using the 3D structure to design more potent and selective analogues.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

-

Materials Science: Understanding the self-assembly of the molecule can inform the design of novel organic materials.[1]

Ultimately, the rigorous application of the synthesis, crystallization, and diffraction techniques outlined in this guide empowers researchers to unlock the full potential of novel chemical entities in the journey from discovery to application. Upon successful structure determination, the data should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[17][18]

References

-

Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. University of Arizona. Available from: [Link]

-

Blake, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548-2570. Available from: [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m73–m82. Available from: [Link]

-

AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]

-

University of Florida Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link]

-

Perles, J. (Ed.). (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

-

ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]

-

Song, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901. Available from: [Link]

-

MIT Libraries. Cambridge Structural Database. Available from: [Link]

-

Wikipedia. Cambridge Structural Database. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 15. chemistry.muohio.edu [chemistry.muohio.edu]

- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 17. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity and Synthetic Utility of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Foreword: Unveiling a Versatile Heterocyclic Building Block

To the researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical exploration of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. This seemingly simple pyridine derivative is, in reality, a molecule of significant synthetic potential, possessing a nuanced reactivity profile that allows for its application as a versatile scaffold in medicinal chemistry and materials science. Its strategic placement of a ketone and a primary alcohol on a pyridine ring presents both a challenge and an opportunity for the discerning synthetic chemist. This guide moves beyond a mere recitation of reactions; it delves into the principles of chemoselectivity, the rationale behind procedural choices, and the practical applications that establish this compound as a valuable tool in the modern chemist's arsenal. Herein, we will dissect the reactivity of each functional group, explore strategies for their selective manipulation, and showcase its utility in the construction of complex molecular architectures, including medicinally relevant nitrogen heterocycles.

Molecular Architecture and Intrinsic Reactivity

This compound, with a molecular weight of 151.16 g/mol , features a pyridine ring substituted at the 2- and 6-positions with an acetyl (ethanone) group and a hydroxymethyl group, respectively. This unique arrangement of functional groups dictates its chemical behavior.

-

The Pyridine Core: The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the reactivity of the substituents. It deactivates the ring towards electrophilic substitution, making such reactions challenging but not impossible under forcing conditions.[1] Conversely, the nitrogen atom can act as a coordination site for metal ions, a property that is pivotal in catalysis and materials science.

-

The Ketone Moiety: The acetyl group is a versatile handle for a wide array of chemical transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, and can serve as an electrophilic partner in condensation reactions to form larger, more complex structures.

-

The Hydroxymethyl Group: This primary alcohol is susceptible to oxidation to an aldehyde or a carboxylic acid. It can also be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. Furthermore, it can participate in etherification and esterification reactions.

The coexistence of these three distinct reactive sites—the pyridine nitrogen, the ketone, and the alcohol—necessitates a careful and strategic approach to its synthetic manipulation. The key to unlocking the full potential of this molecule lies in understanding and controlling the chemoselectivity of its reactions.

Chemoselective Transformations: A Tale of Two Functional Groups

The primary challenge and opportunity in the chemistry of this compound is the selective transformation of either the ketone or the hydroxymethyl group in the presence of the other.

Selective Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or reaction at the ketone.

2.1.1. Oxidation to the Aldehyde: 1-(6-formylpyridin-2-yl)ethanone

A mild and selective oxidation is required to stop at the aldehyde stage. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is a well-established method for this purpose.[2][3][4]

Experimental Protocol: Swern Oxidation of this compound

-

Rationale: The Swern oxidation is chosen for its mild conditions, which are less likely to affect the ketone functionality or the pyridine ring. The reaction is performed at -78 °C to control the reactivity of the intermediate species and prevent side reactions.[5]

-

Procedure:

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C to form the chlorosulfonium salt.

-

Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Stir for 30-60 minutes at -78 °C, monitoring the reaction by TLC.

-

Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(6-formylpyridin-2-yl)ethanone.

-

2.1.2. Oxidation to the Carboxylic Acid: 6-acetylpicolinic acid

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents can be employed. However, care must be taken to avoid degradation of the pyridine ring. Potassium permanganate in a neutral or slightly alkaline medium is a suitable choice.[1]

Experimental Protocol: Oxidation to 6-acetylpicolinic acid

-

Rationale: Potassium permanganate is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. Conducting the reaction in a buffered or slightly alkaline solution helps to prevent the strongly acidic or basic conditions that could lead to side reactions on the pyridine ring or with the ketone.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water.

-

Add a solution of potassium permanganate (approx. 3-4 eq.) in water dropwise to the stirred solution, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 6-acetylpicolinic acid.

-

Selective Reduction of the Ketone Group

The reduction of the ketone to a secondary alcohol, yielding 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol, can be achieved with high selectivity using mild hydride reducing agents.

Experimental Protocol: Sodium Borohydride Reduction

-

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters and carboxylic acids.[1][6] It will not reduce the pyridine ring or the primary alcohol. The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol at 0 °C.

-

Add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol.

-

Strategic Use of Protecting Groups for Orthogonal Synthesis

To perform reactions on one functional group while the other is unreactive, the use of protecting groups is an essential strategy. This allows for a wider range of synthetic transformations.

Protection of the Hydroxymethyl Group

The hydroxymethyl group can be protected as a silyl ether, which is stable under a variety of non-acidic conditions. The tert-butyldimethylsilyl (TBDMS or TBS) group is a common choice due to its stability and ease of removal.[7][8]

Experimental Protocol: Silyl Ether Protection

-

Rationale: TBDMS ethers are stable to many reagents that react with ketones, such as Grignard reagents and organolithiums. They are introduced under mild basic conditions and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), without affecting the ketone.[9][10][11]

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(6-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanone.

-

Protection of the Ketone Group

The ketone can be protected as a cyclic acetal (or ketal), which is stable to basic and nucleophilic conditions.[12][13][14]

Experimental Protocol: Acetal Protection

-

Rationale: The formation of a cyclic acetal with ethylene glycol provides excellent protection for the ketone against a wide range of reagents, including strong reducing agents like lithium aluminum hydride (LiAlH₄) and organometallic reagents. The acetal is readily cleaved under acidic conditions to regenerate the ketone.[12]

-

Procedure:

-

Dissolve this compound (1.0 eq.) in toluene.

-

Add ethylene glycol (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(6-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane.

-

Advanced Synthetic Applications: A Gateway to Complex Heterocycles

This compound is a valuable precursor for the synthesis of various fused nitrogen heterocycles, many of which are scaffolds in pharmacologically active compounds.

Synthesis of Indolizine Derivatives

Indolizines are bicyclic aromatic nitrogen heterocycles with a range of biological activities.[1][15] They can be synthesized from 2-acetylpyridine derivatives through various cyclization strategies.[2][16]

Workflow: Synthesis of Indolizine Derivatives

Caption: Synthesis of Indolizines.

Experimental Protocol: Synthesis of a Substituted Indolizine

-

Rationale: This multi-step synthesis first converts the hydroxymethyl group into a more reactive chloromethyl group. This is then used to form a pyridinium ylide, which undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene to construct the indolizine ring system.

-

Procedure:

-

Chlorination: React this compound with thionyl chloride (SOCl₂) in an inert solvent like DCM to afford 1-(6-(chloromethyl)pyridin-2-yl)ethanone.[17][18]

-

Ylide Formation: Treat the resulting chloromethyl derivative with triphenylphosphine to form the phosphonium salt. Subsequent treatment with a base (e.g., sodium carbonate) generates the pyridinium ylide in situ.

-

Cycloaddition: React the ylide with an electron-deficient alkene, such as methyl acrylate, in a suitable solvent like toluene at reflux to yield the corresponding substituted indolizine.

-

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals.[5][9] They can be synthesized by the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines.[4][7][19]

Workflow: Synthesis of Pyrazole Derivatives

Caption: Synthesis of Pyrazoles.

Experimental Protocol: Synthesis of a Pyridinyl-Pyrazole

-

Rationale: The reaction of a 1,3-dicarbonyl equivalent, in this case, the acetyl group of the starting material, with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazoles.

-

Procedure:

-

React this compound with a suitable reagent to introduce a second carbonyl group or its equivalent at the alpha-position of the ketone. A Claisen condensation with a suitable ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) would yield a 1,3-diketone.

-

Alternatively, simpler 2-acetylpyridine derivatives can be directly condensed with hydrazine.[14] Reflux this compound (1.0 eq.) with hydrazine hydrate (1.1 eq.) in ethanol for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the corresponding pyrazole derivative.

-

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another class of fused heterocyclic compounds with a broad spectrum of biological activities.[17][20][21][22]

Workflow: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

-

Rationale: This route involves the conversion of the acetyl group to an amino group, transforming the starting material into a 2-aminopyridine derivative. This intermediate is then cyclized with an α-haloketone to form the imidazo[1,2-a]pyridine core.

-

Procedure:

-

Oximation: React this compound with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

-

Reduction: Reduce the oxime to the primary amine, 2-amino-6-(hydroxymethyl)pyridine, using a suitable reducing agent such as catalytic hydrogenation (H₂/Pd-C) or a metal hydride.

-

Cyclization: React the 2-aminopyridine derivative with an α-haloketone (e.g., 2-bromoacetophenone) in a solvent like ethanol or DMF, often with a base, to yield the desired substituted imidazo[1,2-a]pyridine.

-

Coordination Chemistry and Catalytic Potential

The pyridine nitrogen and the oxygen atoms of the ketone and hydroxymethyl groups make this compound and its derivatives excellent ligands for a variety of metal ions. The resulting metal complexes have potential applications in catalysis and materials science. For instance, Schiff base condensation of the acetyl group with various amines can lead to multidentate ligands that form stable complexes with transition metals. These complexes can act as catalysts in various organic transformations.

Summary of Key Reactions and Products

| Starting Material | Reagents and Conditions | Major Product | Application/Significance |

| This compound | 1. Oxalyl chloride, DMSO, DCM, -78 °C; 2. Triethylamine | 1-(6-formylpyridin-2-yl)ethanone | Aldehyde intermediate for further synthesis |

| This compound | KMnO₄, t-butanol/water | 6-acetylpicolinic acid | Carboxylic acid derivative, potential ligand |

| This compound | NaBH₄, methanol, 0 °C | 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol | Diol, precursor for further functionalization |

| This compound | TBDMSCl, imidazole, DMF | 1-(6-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanone | Protected alcohol for selective ketone chemistry |

| This compound | Ethylene glycol, p-TsOH, toluene, reflux | 2-(6-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane | Protected ketone for selective alcohol chemistry |

| This compound | 1. SOCl₂; 2. PPh₃, base; 3. α,β-unsaturated ester | Substituted Indolizine | Biologically active heterocyclic scaffold |

| This compound | Hydrazine hydrate, ethanol, reflux | 3-(6-(hydroxymethyl)pyridin-2-yl)-5-methyl-1H-pyrazole | Medicinally relevant heterocyclic core |

Conclusion and Future Outlook

This compound is a strategically functionalized building block with a rich and versatile chemical reactivity. The ability to selectively manipulate its ketone and hydroxymethyl groups, either directly or through the use of protecting groups, opens up a multitude of synthetic pathways. Its utility as a precursor to medicinally important nitrogen heterocycles such as indolizines, pyrazoles, and imidazo[1,2-a]pyridines underscores its significance in drug discovery and development. Furthermore, its potential as a ligand in coordination chemistry suggests applications in catalysis and materials science that are yet to be fully explored. This guide has provided a framework for understanding and harnessing the reactivity of this valuable compound, and it is our hope that it will inspire further innovation in the synthesis of novel and functional molecules.

References

- Padwa, A., & Krumpe, K. E. (1992). Application of Intramolecular Carbenoid Reactions in Organic Synthesis. Tetrahedron, 48(26), 5385-5453.

-

Chemistry LibreTexts. Swern oxidation. (2023). Available at: [Link]

- Chernyak, D., Gevorgyan, V. (2010). Recent Advances in the Synthesis of Indolizines and their π-Expanded Analogues. Chemical Society Reviews, 39(8), 2873-2900.

-

Wikipedia. Swern oxidation. Available at: [Link]

- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.

- Guan, A., et al. (2011). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 21(24), 7348-7351.

- Bagdi, A. K., et al. (2013). Copper-Catalyzed Aerobic Oxidative C–H Functionalization of 2-Aryl-imidazo[1,2-a]pyridines with Terminal Alkynes. The Journal of Organic Chemistry, 78(15), 7543-7550.

- Fustero, S., et al. (2011). Synthesis and Biological Evaluation of Fluorinated Pyrazole Derivatives as Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(18), 6296-6308.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

- Patai, S. (Ed.). (1981). The Chemistry of the Carbon-Carbon Triple Bond, Part 2. Wiley.

- Katritzky, A. R., et al. (2010).

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. (2015). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70790, 2,6-Diacetylpyridine. Retrieved January 12, 2026 from [Link].

-

National Institutes of Health. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available at: [Link]

-

Chemistry LibreTexts. Acetals as Protecting Groups. (2019). Available at: [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]

-

Journal of Chemical Research, Synopses. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Available at: [Link]

-

Organic Syntheses. 4-AMINOPYRIDINE. Available at: [Link]

- Google Patents. CN103044321A - Synthesis process of 2,6-diacetyl pyridine.

-

ResearchGate. Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. (2002). Available at: [Link]

-

PMC - National Institutes of Health. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). Available at: [Link]

-

ResearchGate. Selective Deprotection of Silyl Ethers. (2012). Available at: [Link]

-

MDPI. 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. (2017). Available at: [Link]

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available at: [Link]

- Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

OpenBU. Borohydride Reduction of Fluorenone. Available at: [Link]

Sources

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. DSpace [open.bu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]

- 16. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 1-[6-(chloromethyl)pyridin-2-yl]ethanone, CasNo.135450-44-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. echemi.com [echemi.com]

- 21. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Potential Biological Activity of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Abstract

1-(6-(hydroxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative that, while not extensively studied for its own specific pharmacological profile, represents a significant scaffold in medicinal chemistry.[1] Its structural architecture, featuring a pyridine core, a reactive acetyl group, and a hydroxymethyl moiety, makes it a versatile building block for the synthesis of more complex, biologically active heterocyclic systems.[1] This guide synthesizes the available information on this compound and its structural analogs to provide a comprehensive overview of its potential biological activities. We will delve into its molecular profile, synthetic utility, predicted mechanisms of action, and a detailed roadmap for future experimental validation, aimed at researchers and professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound belongs to the pyridinyl ethanone class of compounds. The pyridine ring is a common motif in numerous natural products and FDA-approved drugs, prized for its ability to participate in various biological interactions.[2][3] The molecule's potential for biological activity is rooted in its distinct functional groups:

-

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in proteins.[1]

-

Hydroxymethyl Group (-CH₂OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility and the ability to anchor the molecule within a protein's active site.[1]

-

Acetyl Group (-C(O)CH₃): The ketone can act as a hydrogen bond acceptor. More importantly, it serves as a key synthetic handle for derivatization, allowing for the construction of diverse chemical libraries via reactions like condensation or reduction.[1]

These features combine to create a molecule with "privileged scaffold" characteristics, suitable for modification to target a wide array of biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-[6-(hydroxymethyl)pyridin-2-yl]ethanone | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC=CC(=N1)CO | [1] |

| InChI Key | HQJHOZUEJWJPKX-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| LogP (Predicted) | 0.2 |[4] |

Synthetic Strategy and Derivatization Potential

The utility of this compound in drug discovery is fundamentally linked to its accessibility and the ease with which it can be modified.

Core Synthesis

A documented synthesis involves the mercury(II) sulfate-catalyzed hydration of (6-ethynylpyridin-3-yl)methanol.[1] This reaction proceeds via the acidic hydration of the ethynyl group to yield the target ketone.

Protocol 2.1: Synthesis via Alkyne Hydration

-

Reaction Setup: In a round-bottom flask, dissolve (6-ethynylpyridin-3-yl)methanol in a mixture of acetone and 25% v/v aqueous sulfuric acid.

-

Catalyst Addition: Add mercury(II) sulfate (approx. 0.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Stirring: Cool the mixture to ambient temperature and stir overnight.

-

Work-up: Neutralize the reaction mixture carefully with a suitable base (e.g., NaHCO₃ solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sulfate (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

Caption: Predicted molecular interactions within a protein active site.

A Roadmap for Experimental Validation

To move from prediction to evidence, a structured experimental approach is necessary. The following protocols provide a validated starting point for assessing the biological potential of this compound and its derivatives.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines a compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or anti-proliferative activity.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., TGF-β R1, ASK1), its specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound to the wells.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates greater kinase inhibition.

-

Analysis: Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutics. While direct evidence of its biological activity is sparse, the well-documented pharmacological profiles of its structural analogs strongly suggest potential in oncology, infectious diseases, and neuroprotection. The true value of this molecule lies in its capacity as a versatile chemical scaffold. The proposed experimental roadmap provides a clear and logical path for researchers to systematically evaluate this potential. Future work should focus on synthesizing a focused library of derivatives based on this core and screening them through the described assays to build a comprehensive structure-activity relationship profile, ultimately leading to the identification of lead compounds for further preclinical development.

References

-

Kaur, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available from: [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Europe PMC. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

-

Allaka, T., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available from: [Link]

-